Ethyl 2-formyl-3-oxopropanoate

Übersicht

Beschreibung

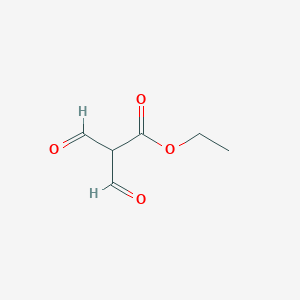

Ethyl 2-formyl-3-oxopropanoate (CAS: 80370-42-9) is a multifunctional ester with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol. It is characterized by a formyl (-CHO) and a ketone (-CO) group on adjacent carbons, making it highly reactive in organic synthesis. Key physicochemical properties include:

- Density: 1.1–1.143 g/cm³

- Boiling Point: 181.5 ± 35.0 °C at 760 mmHg

- LogP: 1.27 (indicating moderate lipophilicity)

- Hazard Profile: Classified as harmful (H315-H319-H335), causing skin/eye irritation and respiratory discomfort .

This compound is synthesized via formylation of methyl 3,3-dimethoxypropanoate or related intermediates . It serves as a critical precursor in synthesizing iridoids, ipecacuanha alkaloids, and 1,4-dihydropyridines , highlighting its versatility in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-3-oxopropanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with formic acid under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{COCH}_2\text{COOCH}_2\text{CH}_3 + \text{HCOOH} \rightarrow \text{CH}_3\text{COCH}_2\text{CHO} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to ensure the final product’s purity .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-formyl-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Ethyl 2-carboxy-3-oxopropanoate.

Reduction: Ethyl 2-hydroxy-3-oxopropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 2-formyl-3-oxopropanoate is primarily utilized as a precursor in the synthesis of various bioactive compounds. One notable application is in the development of selective A2A adenosine receptor agonists, which have potential therapeutic uses in coronary vasodilation. In a patented method, this compound is reacted with hydrazine to produce intermediates that can lead to more complex pharmaceuticals. This reaction is typically conducted in a protic solvent like ethanol at elevated temperatures .

Case Study: Synthesis of A2A Agonists

In a study focusing on the synthesis of A2A adenosine receptor agonists, this compound was used in a multi-step synthesis involving several reactions under controlled conditions. The final products exhibited significant biological activity, demonstrating the compound's utility in drug development .

Organic Synthesis Applications

The compound serves as an important building block in organic synthesis. It can be used to form various derivatives through reactions such as acylation and condensation. Its reactivity allows for the formation of complex molecules with diverse functional groups.

Data Table: Synthetic Pathways Utilizing this compound

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Condensation | Ethanol, reflux | Hydrazone derivatives |

| Acylation | Base-catalyzed | Esters and amides |

| Cyclization | Acidic conditions | Cyclic compounds |

Material Science Applications

In material science, this compound has been explored for its potential use in creating polymeric materials and coatings. Its functional groups can participate in polymerization reactions, leading to materials with specific properties tailored for applications such as drug delivery systems and biodegradable plastics.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and biodegradability. This has implications for developing sustainable materials that meet environmental standards while maintaining performance characteristics .

Wirkmechanismus

The mechanism of action of ethyl 2-formyl-3-oxopropanoate involves its reactive formyl and oxo groups. These functional groups can interact with various molecular targets, including enzymes and receptors, leading to the formation of covalent bonds or reversible interactions. The compound’s reactivity allows it to participate in a wide range of biochemical and chemical processes, influencing metabolic pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The reactivity and applications of β-keto esters are heavily influenced by substituents. Below is a comparative analysis:

Key Observations:

- Electrophilicity: The formyl group in this compound enhances reactivity in aldol condensations compared to chloro or methyl analogs .

- Lipophilicity : Methyl and chloro derivatives exhibit higher LogP values, favoring membrane permeability in drug design .

- Steric Effects: Bulky substituents (e.g., phenyl in Ethyl 2-fluoro-3-oxo-3-phenylpropanoate) reduce reaction rates but improve selectivity .

Biologische Aktivität

Ethyl 2-formyl-3-oxopropanoate, with the chemical formula CHO and CAS number 80370-42-9, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 144.13 g/mol |

| Structure | Structure |

| Boiling Point | Not available |

| Log P (Octanol-Water Partition Coefficient) | 0.03 |

This compound is soluble in organic solvents and has a moderate lipophilicity, which may influence its biological interactions.

Pharmacological Effects

This compound has been studied for its potential pharmacological effects, particularly as a precursor in the synthesis of bioactive molecules. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains. This property could be leveraged in developing new antimicrobial agents.

- Anti-inflammatory Properties : Compounds similar to this compound have shown promise in modulating inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases.

The biological activity of this compound may involve interaction with specific biological targets:

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, which could lead to reduced synthesis of pro-inflammatory mediators.

- Receptor Modulation : There is evidence to suggest potential interactions with adenosine receptors, which play critical roles in cardiovascular health and inflammation .

Study on Antimicrobial Activity

A study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that specific derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into novel antimicrobial agents .

In Vivo Studies

In vivo studies have demonstrated that derivatives of this compound possess anti-inflammatory properties. For example, a recent animal study showed that administration of a related compound reduced edema and inflammatory markers in models of arthritis .

Q & A

Basic Questions

Q. What are the key physicochemical properties of Ethyl 2-formyl-3-oxopropanoate relevant to its handling in laboratory settings?

- Methodological Answer : this compound (C₆H₈O₄, MW 144.13) is a colorless liquid with a boiling point of 181.5°C at 760 mmHg and a density of 1.143 g/cm³. It is hygroscopic and requires storage at -20°C under nitrogen to prevent degradation. Key hazards include skin/eye irritation (H315-H319) and respiratory sensitivity (H335). Handling requires PPE (gloves, goggles) and adequate ventilation to avoid inhalation .

Q. What synthetic routes are available for this compound, and what are their critical parameters?

- Methodological Answer : Three synthetic routes are documented, though specific details are limited. A plausible method involves esterification of 2-formyl-3-oxopropanoic acid with ethanol using sulfuric acid as a catalyst under reflux. Critical parameters include maintaining anhydrous conditions, precise temperature control (70–80°C), and post-reaction purification via vacuum distillation. Yields depend on catalyst efficiency and reaction time optimization .

Q. What safety precautions are necessary when working with this compound?

- Methodological Answer : Use fume hoods to minimize vapor exposure. Avoid skin contact by wearing nitrile gloves and lab coats. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. What are the potential research applications of this compound in organic chemistry?

- Methodological Answer : The compound’s formyl and oxo groups make it a versatile intermediate for synthesizing heterocycles (e.g., pyrazoles via condensation with hydrazines) or α,β-unsaturated carbonyl compounds through aldol reactions. It is also a candidate for studying keto-enol tautomerism dynamics .

Advanced Research Questions

Q. How can the reactivity of the formyl and oxo groups in this compound be exploited in multi-step organic syntheses?

- Methodological Answer : The formyl group undergoes nucleophilic additions (e.g., Grignard reactions), while the β-keto ester moiety participates in cyclocondensations. For example, reaction with urea under acidic conditions yields pyrimidine derivatives. Kinetic vs. thermodynamic control in such reactions can be studied using NMR to monitor intermediate formation .

Q. What analytical techniques are most effective for characterizing this compound and ensuring its purity?

- Methodological Answer :

- HPLC : Assess purity (reported 97% by HPLC) using a C18 column with UV detection at 254 nm.

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 9.8 ppm (formyl proton), δ 4.2 ppm (ester CH₂), and δ 3.5 ppm (keto CH).

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretching) and ~2800 cm⁻¹ (aldehyde C-H).

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 145.1 .

Q. How can reaction conditions be optimized to improve the yield of this compound in its synthesis?

- Methodological Answer :

- Catalyst Screening : Compare sulfuric acid, p-toluenesulfonic acid, and Lewis acids (e.g., ZnCl₂) for esterification efficiency.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. toluene for reflux stability.

- Kinetic Studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps.

Post-synthesis, fractional distillation under reduced pressure (50–60 mmHg) enhances purity .

Q. What computational chemistry approaches can predict the reactivity and stability of this compound under different experimental conditions?

- Methodological Answer :

- DFT Calculations : Model keto-enol tautomerization energetics using Gaussian09 with B3LYP/6-311+G(d,p) basis sets.

- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict hydrolysis rates.

- Transition State Analysis : Identify intermediates in aldol reactions using Nudged Elastic Band (NEB) methods. Computational results should be validated against experimental kinetic data .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound?

- Methodological Answer : Cross-validate measurements using differential scanning calorimetry (DSC) for boiling/melting points and gas chromatography (GC) for purity. Literature inconsistencies may arise from impurities or varying pressure conditions during distillation. Always report experimental parameters (e.g., pressure, instrumentation) alongside data .

Q. What strategies resolve conflicting reactivity outcomes in derivatives of this compound?

- Methodological Answer : Use kinetic vs. thermodynamic control experiments (e.g., varying temperature or catalyst loading). For example, competing oxidation pathways (e.g., Jones reagent vs. PCC) can lead to different products. Monitor reactions with TLC and isolate intermediates for structural elucidation via X-ray crystallography .

Eigenschaften

IUPAC Name |

ethyl 2-formyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)5(3-7)4-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFLBGNCDZYITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452447 | |

| Record name | ethyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80370-42-9 | |

| Record name | ethyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-formyl-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.